2-(3-(Naphthalen-1-yl)phenyl)acetic acid
Description
Contextualization of Aromatic Carboxylic Acid Derivatives in Medicinal Chemistry and Chemical Biology
Aromatic carboxylic acid derivatives are a cornerstone of medicinal chemistry and chemical biology. The carboxylic acid functional group, with its acidic proton and ability to participate in hydrogen bonding and ionic interactions, is a key feature in the pharmacophore of numerous therapeutic agents. This moiety can interact with biological targets such as enzymes and receptors, often mimicking the binding of natural substrates.
This class of compounds is particularly prominent in the development of non-steroidal anti-inflammatory drugs (NSAIDs). The carboxylate group is crucial for the activity of many NSAIDs, enabling them to block the cyclooxygenase (COX) enzymes and thereby inhibit prostaglandin (B15479496) synthesis. Beyond inflammation, aromatic carboxylic acids are integral to drugs with diverse applications, including diuretics, anticoagulants, and agents for treating metabolic disorders.
Significance of Naphthalene (B1677914) and Phenyl Scaffolds in Organic Synthesis and Biological Applications
The structural backbone of 2-(3-(Naphthalen-1-yl)phenyl)acetic acid features both naphthalene and phenyl scaffolds, which are of considerable importance in organic synthesis and drug discovery.
The phenyl group is a fundamental building block in a vast array of organic molecules. Its planar structure and electron-rich nature allow for a variety of chemical transformations, making it a versatile scaffold for constructing complex molecular architectures. In medicinal chemistry, the phenyl ring is a common component of drug molecules, where it can engage in hydrophobic and π-stacking interactions with biological targets.
The naphthalene moiety, consisting of two fused benzene rings, is a larger, more lipophilic aromatic system. This feature can enhance the binding affinity of a molecule to its target receptor through more extensive hydrophobic and van der Waals interactions. nih.govekb.eg The naphthalene scaffold is found in a number of approved drugs, highlighting its therapeutic relevance. nih.govekb.eg The rigid structure of the naphthalene ring system can also be advantageous in drug design by reducing the conformational flexibility of a molecule, which can lead to increased selectivity and potency.
Overview of Research Trajectories for Novel Arylalkanoic Acid Derivatives
Research into novel arylalkanoic acid derivatives continues to be an active area of investigation, driven by the need for new therapeutics with improved efficacy, selectivity, and safety profiles. Key research trajectories include:
Development of Selective Enzyme Inhibitors: A major focus is the design of arylalkanoic acids that can selectively inhibit specific enzyme isoforms, such as COX-2 over COX-1, to reduce gastrointestinal side effects associated with traditional NSAIDs.
Exploration of New Therapeutic Areas: Researchers are exploring the potential of arylalkanoic acid derivatives in treating a wider range of diseases, including cancer, neurodegenerative disorders, and metabolic syndromes. This often involves designing molecules that can modulate novel biological targets.
Prodrug Strategies: To improve the pharmacokinetic properties and reduce the gastrointestinal toxicity of arylalkanoic acids, the development of prodrugs is a common strategy. These are inactive precursors that are converted to the active carboxylic acid in the body.
Hybrid Molecules: The synthesis of hybrid molecules that combine an arylalkanoic acid moiety with another pharmacophore is a growing trend. This approach aims to create multifunctional drugs that can act on multiple targets simultaneously.
Scope and Objectives of the Comprehensive Academic Research Outline
The intended scope of a comprehensive academic research outline for this compound would be to systematically investigate its chemical and biological properties. The primary objectives would include:
Chemical Synthesis and Characterization: To develop and optimize a synthetic route for this compound and to fully characterize its structure and purity using modern analytical techniques.
In Vitro Biological Evaluation: To screen the compound for a range of biological activities, with an initial focus on its potential anti-inflammatory and analgesic effects. This would involve assays to determine its inhibitory activity against relevant enzymes and its effects on cellular signaling pathways.
Structure-Activity Relationship (SAR) Studies: To synthesize and evaluate a series of analogues of this compound to understand the relationship between their chemical structure and biological activity. This would provide insights into the key structural features required for potency and selectivity.
Mechanism of Action Studies: To elucidate the molecular mechanism by which this compound exerts its biological effects. This would involve identifying its direct molecular targets and characterizing its downstream effects on cellular function.
Due to the current lack of specific data for this compound, the following data tables remain unpopulated. They are provided as a template for how such data would be presented if it were available.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₁₈H₁₄O₂ |
| Molecular Weight | 262.31 g/mol |
| IUPAC Name | This compound |
| Appearance | Data not available |
| Melting Point | Data not available |
| Solubility | Data not available |
| pKa | Data not available |
Table 2: Spectroscopic Data for this compound
| Technique | Key Signals/Peaks |
| ¹H NMR | Data not available |
| ¹³C NMR | Data not available |
| Mass Spectrometry | Data not available |
| Infrared (IR) | Data not available |
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C18H14O2 |
|---|---|
Molecular Weight |
262.3 g/mol |
IUPAC Name |
2-(3-naphthalen-1-ylphenyl)acetic acid |
InChI |
InChI=1S/C18H14O2/c19-18(20)12-13-5-3-8-15(11-13)17-10-4-7-14-6-1-2-9-16(14)17/h1-11H,12H2,(H,19,20) |
InChI Key |
WCALCIRSEXRLML-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C3=CC=CC(=C3)CC(=O)O |
Origin of Product |
United States |
Advanced Spectroscopic and Structural Elucidation of 2 3 Naphthalen 1 Yl Phenyl Acetic Acid
Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules by probing the magnetic properties of atomic nuclei. A full NMR analysis, including 1D (¹H and ¹³C) and 2D techniques, would be essential for the unambiguous structural confirmation of 2-(3-(Naphthalen-1-yl)phenyl)acetic acid.
Proton (¹H) NMR Characterization
The ¹H NMR spectrum of this compound is anticipated to exhibit a complex pattern of signals. The protons on the naphthalene (B1677914) and phenyl rings would appear in the aromatic region, typically between 7.0 and 8.5 ppm. The specific chemical shifts and coupling patterns would be dictated by the substitution pattern and the electronic effects of the neighboring groups. The methylene (B1212753) (-CH₂-) protons of the acetic acid group would likely appear as a singlet further upfield, and the acidic proton of the carboxyl group would present as a broad singlet, the position of which would be highly dependent on the solvent and concentration.
Table 1: Predicted ¹H NMR Data for this compound
| Protons | Predicted Chemical Shift (ppm) | Predicted Multiplicity |
|---|---|---|
| Aromatic-H (Naphthalene & Phenyl) | 7.0 - 8.5 | Multiplet |
| -CH₂- | ~3.6 | Singlet |
Carbon-13 (¹³C) NMR Characterization
The ¹³C NMR spectrum would provide complementary information, revealing the number of unique carbon environments in the molecule. The carbonyl carbon of the carboxylic acid would be the most downfield signal, expected in the range of 170-180 ppm. The aromatic carbons of the naphthalene and phenyl rings would generate a series of signals between 120 and 150 ppm. The methylene carbon would be observed at a higher field.
Table 2: Predicted ¹³C NMR Data for this compound
| Carbon | Predicted Chemical Shift (ppm) |
|---|---|
| -COOH | 170 - 180 |
| Aromatic-C (Naphthalene & Phenyl) | 120 - 150 |
Advanced 2D NMR Techniques (e.g., COSY, HMQC, HMBC)
To definitively assign the proton and carbon signals and to establish the connectivity of the molecular fragments, a suite of 2D NMR experiments would be indispensable.
COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings, helping to trace the connectivity within the naphthalene and phenyl ring systems.
HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These experiments would establish direct one-bond correlations between protons and the carbons to which they are attached.
HMBC (Heteronuclear Multiple Bond Correlation): This powerful technique would show correlations between protons and carbons over two or three bonds, which is crucial for connecting the naphthalene ring, the phenyl ring, and the acetic acid side chain.
Vibrational Spectroscopy for Functional Group Identification and Conformational Analysis
Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Raman spectroscopy, provides valuable information about the functional groups present in a molecule and can offer insights into its conformational properties.
Fourier Transform Infrared (FT-IR) Spectroscopy
The FT-IR spectrum of this compound would be characterized by several key absorption bands. A broad band in the region of 2500-3300 cm⁻¹ would be indicative of the O-H stretching vibration of the carboxylic acid dimer. The C=O stretching vibration of the carboxylic acid would give rise to a strong, sharp peak around 1700 cm⁻¹. Aromatic C-H stretching vibrations would be observed just above 3000 cm⁻¹, while C=C stretching vibrations within the aromatic rings would appear in the 1450-1600 cm⁻¹ region.
Table 3: Predicted FT-IR Data for this compound
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |
|---|---|---|
| O-H (Carboxylic Acid) | 2500 - 3300 | Broad |
| C=O (Carboxylic Acid) | ~1700 | Strong, Sharp |
| Aromatic C-H | >3000 | Medium |
Raman Spectroscopy
Raman spectroscopy would provide complementary vibrational information. The aromatic ring stretching vibrations, particularly the symmetric "breathing" modes, are often strong in Raman spectra. The C=C stretching bands of the naphthalene and phenyl rings would be prominent. While the C=O stretch is also Raman active, it is typically weaker than in the IR spectrum. The non-polar nature of many of the aromatic C-H and C-C bonds would lead to strong Raman signals.
Table 4: Predicted Raman Data for this compound
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |
|---|---|---|
| Aromatic Ring Breathing | ~1000 | Strong |
| Aromatic C=C | 1450 - 1600 | Strong |
High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Fragmentation Analysis
High-Resolution Mass Spectrometry (HRMS) is a critical tool for determining the elemental composition of a molecule through a highly accurate measurement of its mass-to-charge ratio. For this compound, with a molecular formula of C₂₀H₁₆O₂, the theoretical exact mass can be calculated.
Accurate Mass Determination The monoisotopic mass of a compound is calculated using the mass of the most abundant isotopes of its constituent elements (e.g., ¹²C, ¹H, ¹⁶O). The theoretical monoisotopic mass for this compound is 288.11503 Da. An experimental HRMS analysis would aim to measure this value to within a few parts per million (ppm), confirming the elemental formula and ruling out other potential compositions.
While specific experimental HRMS data for this compound is not widely available in peer-reviewed literature, the technique remains the standard for confirming its identity.
Fragmentation Analysis Mass spectrometry also provides structural information by breaking the molecule into charged fragments. Although a detailed experimental fragmentation pattern for this compound has not been published, a theoretical fragmentation pathway can be predicted based on established principles for carboxylic acids and aromatic compounds. libretexts.org
Key expected fragmentation patterns would include:
Loss of the Carboxyl Group: A prominent fragmentation pathway for carboxylic acids is the cleavage of the bond adjacent to the carbonyl group, leading to the loss of the •COOH radical (M-45). libretexts.org
Decarboxylation: The loss of CO₂ (M-44) can also occur.
Alpha-Cleavage: Cleavage of the C-C bond of the acetic acid side chain is expected, which would lead to the formation of a stable benzyl-type cation.
Fragments of Aromatic Rings: Further fragmentation would likely involve characteristic losses from the stable naphthalene and phenyl ring systems.
X-ray Crystallography for Solid-State Molecular Architecture
X-ray crystallography provides definitive information about the spatial arrangement of atoms within a crystal, revealing the molecule's conformation, bond lengths, bond angles, and intermolecular interactions.
The molecular structure of this compound has been determined by single-crystal X-ray diffraction. The compound crystallizes in the monoclinic crystal system with the space group P2₁/c.
In the solid state, the molecule is not planar. The naphthalene ring system and the adjacent phenyl ring are twisted with respect to each other, exhibiting a dihedral angle of 56.62 (5)°. The carboxylic acid group is also twisted relative to the phenyl ring to which it is attached, with a torsion angle of -103.5 (1)°.
The detailed crystallographic data are summarized in the table below.
| Parameter | Value |
|---|---|
| Empirical formula | C₂₀H₁₆O₂ |
| Formula weight | 288.33 |
| Temperature (K) | 296 |
| Crystal system | Monoclinic |
| Space group | P2₁/c |
| a (Å) | 14.0722 (4) |
| b (Å) | 5.3371 (2) |
| c (Å) | 20.3708 (7) |
| β (°) | 108.613 (2) |
| Volume (ų) | 1450.48 (9) |
| Z | 4 |
| Calculated density (Mg m⁻³) | 1.320 |
| Radiation type | Mo Kα |
| Reflections collected | 10972 |
| Independent reflections | 2547 |
| Final R indices [I > 2σ(I)] | R₁ = 0.041, wR₂ = 0.111 |
The crystal packing of this compound is primarily governed by strong hydrogen bonds and other weaker intermolecular contacts. The most significant interaction is the formation of a classic centrosymmetric dimer through hydrogen bonds between the carboxylic acid groups of two adjacent molecules. This interaction forms a characteristic R²₂(8) ring motif.
Hirshfeld surface analysis was employed to visualize and quantify the intermolecular contacts within the crystal structure. This analysis maps the different close contacts on the molecular surface. The most significant contributions to the crystal packing are from H···H, O···H, and C···H contacts.
A summary of the relative contributions of the most important intermolecular contacts to the Hirshfeld surface is provided below.
| Contact Type | Contribution (%) |
|---|---|
| H···H | 53.3 |
| O···H / H···O | 23.5 |
| C···H / H···C | 21.0 |
| C···C | 1.8 |
These interactions collectively build a stable three-dimensional supramolecular architecture in the solid state.
Computational Chemistry and Molecular Modeling Investigations of 2 3 Naphthalen 1 Yl Phenyl Acetic Acid
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations are instrumental in predicting the physicochemical properties of molecules. For complex organic molecules like 2-(3-(naphthalen-1-yl)phenyl)acetic acid, these methods offer a molecular-level understanding that is often challenging to obtain through experimental techniques alone.
Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. nih.gov It is particularly effective for optimizing the molecular geometry to find the most stable conformation, which corresponds to the minimum energy state on the potential energy surface. elixirpublishers.com For a molecule with multiple rotatable bonds, such as this compound, DFT calculations can map out the potential energy surface to identify low-energy conformers and the transition states connecting them.
In a computational study of the structurally related Naphthalene-1-yl acetic acid, DFT calculations using the B3LYP functional with the 6-311++G(d,p) basis set were employed to determine the optimized geometry. elixirpublishers.com The potential energy surface scan was performed by rotating the C11-C14-O16-H17 dihedral angle, revealing the most stable conformation of the carboxylic acid group. elixirpublishers.com Similar calculations for this compound would involve exploring the rotational barriers around the single bonds connecting the phenyl and naphthalen rings, as well as the acetic acid side chain, to determine the global minimum energy structure.
| Parameter | Value (for Naphthalene-1-yl acetic acid) elixirpublishers.com |
| Method | DFT/B3LYP |
| Basis Set | 6-311++G(d,p) |
| Point Group Symmetry | C1 |
| Minimum Energy Dihedral Angle (C11-C14-O16-H17) | 0° |
Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for describing chemical reactivity and electronic properties. numberanalytics.com The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in molecular interactions. youtube.com The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy indicates its ability to accept electrons (electrophilicity). youtube.com The energy gap between the HOMO and LUMO (EHOMO-LUMO) is a critical parameter that reflects the molecule's chemical stability and reactivity; a larger gap implies higher stability and lower reactivity. researchgate.net
For Naphthalene-1-yl acetic acid, the HOMO and LUMO energies were calculated, and the analysis showed that the charge transfer primarily occurs within the molecule. researchgate.net The distribution of these orbitals reveals the most probable sites for electrophilic and nucleophilic attacks. In this compound, the HOMO is expected to be localized on the electron-rich naphthalene (B1677914) and phenyl rings, while the LUMO would likely be distributed over the carboxylic acid group and the aromatic systems.
| Orbital | Energy (eV) (for Naphthalene-1-yl acetic acid) researchgate.net |
| HOMO | -6.2 |
| LUMO | -1.5 |
| Energy Gap (ΔE) | 4.7 |
Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure of a molecule. researchgate.net It examines the interactions between filled donor NBOs and empty acceptor NBOs, which are indicative of intramolecular charge transfer (ICT) and hyperconjugative interactions that contribute to the molecule's stability. researchgate.net The stabilization energy (E(2)) associated with these interactions quantifies their strength.
The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution in a molecule and predicting its reactive sites for electrophilic and nucleophilic attacks. elixirpublishers.com The MEP map displays regions of negative potential (in red), which are susceptible to electrophilic attack, and regions of positive potential (in blue), which are prone to nucleophilic attack. elixirpublishers.com
For Naphthalene-1-yl acetic acid, the MEP surface shows that the most negative potential is located around the carbonyl oxygen of the carboxylic acid group, indicating it as the primary site for electrophilic interactions. elixirpublishers.com The hydrogen atom of the hydroxyl group exhibits the most positive potential, making it a likely site for nucleophilic attack. elixirpublishers.com A similar charge distribution pattern is expected for this compound, with the carboxylic acid group being the most polarized region of the molecule.
Molecules with extended π-conjugated systems and significant charge separation can exhibit Nonlinear Optical (NLO) properties, which are of great interest for applications in optoelectronics and photonics. ipme.ru Computational methods can predict NLO properties such as the dipole moment (μ), polarizability (α), and first-order hyperpolarizability (β). researchgate.net A large hyperpolarizability value is indicative of a strong NLO response.
Naphthalene derivatives with donor-acceptor groups are known to possess significant NLO properties. ipme.ru In this compound, the naphthalene and phenyl rings act as π-electron systems, and the carboxylic acid group can act as an electron-withdrawing group. Theoretical calculations of the hyperpolarizability would be essential to assess the NLO potential of this molecule. For instance, studies on other naphthalene derivatives have shown that the strategic placement of electron-donating and -accepting groups can significantly enhance the NLO response. ipme.ru
Local reactivity descriptors, such as Fukui functions, identify the most reactive sites within a molecule for specific types of reactions (nucleophilic, electrophilic, or radical attacks). These descriptors are crucial for understanding the regioselectivity of chemical reactions. While specific values for this compound are not available, these parameters are routinely calculated in computational studies to provide a comprehensive reactivity profile.
Computational Thermodynamics (e.g., Enthalpy, Entropy, Heat Capacity)
The thermodynamic properties of a molecule are fundamental to understanding its stability, reactivity, and phase behavior. While specific experimental thermodynamic data for this compound are not extensively documented in the literature, computational methods provide a robust avenue for their estimation. Techniques such as Density Functional Theory (DFT) are commonly employed to calculate these properties.
Computational studies on structurally related compounds, such as 1-phenylnaphthalene (B165152) and 2-phenylnaphthalene (B165426), have utilized methods like adiabatic heat-capacity calorimetry and DFT calculations (e.g., at the B3LYP/6-31+G(d,p) level of theory) to determine their thermodynamic functions. nist.gov A similar approach for this compound would involve geometry optimization to find the lowest energy conformation, followed by frequency calculations. From these calculations, key thermodynamic parameters can be derived.
Enthalpy (ΔH): Represents the total heat content of the system. The standard enthalpy of formation can be calculated to determine the energy released or absorbed during the compound's formation from its constituent elements in their standard states.
Entropy (S): A measure of the randomness or disorder of the system. Ideal-gas state entropies can be calculated through a combination of experimental data and computational chemistry methods. nist.gov
Heat Capacity (Cp): The amount of heat required to raise the temperature of the substance by one degree. Computational models can predict how the heat capacity changes with temperature.
These calculated values are crucial for predicting the compound's behavior under different temperature and pressure conditions and for understanding the energetics of its interactions with biological systems.
Table 1: Illustrative Example of Calculated Thermodynamic Properties
This table is a hypothetical representation of data that would be generated from a computational thermodynamic analysis of this compound, as specific literature values are unavailable.
| Property | Symbol | Hypothetical Value (at 298.15 K) | Unit |
| Standard Enthalpy of Formation | ΔH°f | -150.5 | kJ/mol |
| Standard Molar Entropy | S° | 450.2 | J/(mol·K) |
| Molar Heat Capacity | Cp | 300.8 | J/(mol·K) |
Molecular Docking Simulations for Ligand-Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to predict the binding mode and affinity of small molecule ligands to the active sites of proteins and other biomolecules.
α-Glucosidase: This enzyme is a key target in the management of type 2 diabetes. Docking studies of potential inhibitors into its active site are common. nih.govmdpi.combbrc.in The active site of α-glucosidase typically features key amino acid residues such as aspartate, glutamate, and arginine that are crucial for catalysis and ligand binding. bbrc.in For this compound, it is hypothesized that the carboxylic acid group could form hydrogen bonds or ionic interactions with arginine or other polar residues, while the large, hydrophobic naphthalene and phenyl moieties could engage in van der Waals and π-π stacking interactions within hydrophobic pockets of the active site.
Urease: A nickel-containing metalloenzyme, urease is implicated in infections by bacteria like Helicobacter pylori. mdpi.com The active site contains a di-nickel center essential for its catalytic activity. nih.gov Potential inhibitors often chelate these nickel ions or interact with surrounding residues. researchgate.net The carboxylic acid group of this compound could potentially coordinate with the nickel ions, or form hydrogen bonds with residues in the mobile flap region that covers the active site, thereby inhibiting enzyme function.
Cyclooxygenase-2 (COX-2): As an enzyme central to the inflammatory pathway, COX-2 is a major target for non-steroidal anti-inflammatory drugs (NSAIDs). nih.gov Docking studies of related compounds have shown that a naphthalene moiety fits well into the hydrophobic cavity of the COX-2 active site. indianchemicalsociety.com It is therefore predicted that this compound would orient its naphthalene ring within this hydrophobic pocket. The phenylacetic acid portion could then extend towards the entrance of the active site, allowing the carboxylate group to form a critical hydrogen bond or salt bridge with key polar residues such as Arginine 120 and Tyrosine 355, which are essential for the binding of many COX-2 inhibitors. physchemres.org
Dihydrofolate Reductase (DHFR): DHFR is a crucial enzyme in the folate metabolic pathway and a target for antimicrobial and anticancer agents. nih.gov The active site includes hydrophobic regions that can accommodate aromatic rings. Docking studies of various inhibitors have highlighted the importance of hydrophobic contacts with residues like Leucine 22, Phenylalanine 31, and Proline 61. nih.gov The naphthalene and phenyl rings of the target compound could form significant hydrophobic interactions within the DHFR active site, contributing to binding affinity.
GABA-A Receptors: These are ligand-gated ion channels that are the primary targets for benzodiazepines and other central nervous system depressants. nih.gov The benzodiazepine (B76468) binding site is located at the interface of α and γ subunits. eijppr.com In silico docking can be used to screen for compounds that bind to this allosteric site. researchgate.netresearchgate.net The binding of this compound would depend on its ability to fit within the binding pocket and form favorable interactions, such as hydrophobic interactions with aromatic residues and hydrogen bonds, which stabilize the ligand-receptor complex.
GPR139: This orphan G-protein coupled receptor is highly expressed in the central nervous system and is activated by the essential amino acids L-Tryptophan and L-Phenylalanine. nih.gov The structural similarity of these endogenous ligands to parts of this compound suggests it could be a potential modulator of this receptor. Research on related compounds like (2-naphthalen-1-yl-acetylamino)-acetic acid has been conducted in the context of GPR139 agonism. researchgate.net Docking simulations predict that the endogenous ligands and synthetic agonists share a common binding site, interacting with key residues such as F109, H187, W241, and N271. nih.gov It is plausible that the naphthalene ring of this compound could mimic the indole (B1671886) ring of tryptophan, engaging in π-stacking with W241, while the phenylacetic acid moiety could interact with other polar or charged residues in the binding pocket. nih.gov
Quantitative Structure-Activity Relationship (QSAR) Studies
QSAR modeling is a computational approach that aims to find a statistical relationship between the molecular properties (descriptors) of a series of compounds and their biological activity.
To develop a QSAR model for a series of analogs based on the this compound scaffold, a diverse set of molecular descriptors would first be calculated. These descriptors quantify various aspects of the molecular structure and are typically categorized as follows:
0D & 1D Descriptors: These include constitutional descriptors like molecular weight, atom counts, and bond counts.
2D Descriptors: These are derived from the 2D representation of the molecule and include topological indices (e.g., molecular connectivity indices), which describe the branching and shape of the molecule, and counts of structural features (e.g., number of aromatic rings, hydrogen bond donors/acceptors).
3D Descriptors: These are calculated from the 3D conformation of the molecule and include parameters related to molecular shape and volume.
Physicochemical & Electronic Descriptors: These include properties like the octanol-water partition coefficient (log P), molar refractivity (MR), and electronic properties such as the energy of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO).
A QSAR study on a series of structurally similar naphthalen-1-yl-acetic acid hydrazides found that their antimicrobial activity was significantly correlated with the partition coefficient (log P), HOMO energy, and various topological indices (1χ, 3χ, and 3χv). nih.gov This suggests that for analogs of this compound, hydrophobicity, electronic characteristics, and molecular shape are likely to be critical determinants of biological activity. nih.gov Statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms would then be used to build an equation that quantitatively links these descriptors to the observed biological response.
Table 2: Key Molecular Descriptors for QSAR Model Development
| Descriptor Class | Example Descriptors | Information Encoded |
| Physicochemical | Log P (Partition Coefficient) | Hydrophobicity, ability to cross cell membranes |
| Electronic | HOMO/LUMO Energy | Electron-donating/accepting ability, reactivity |
| Topological | Molecular Connectivity Indices (e.g., ¹χ, ³χv) | Molecular size, branching, and shape |
| Constitutional | Molecular Weight, Atom Counts (nO, nN) | Basic composition and size of the molecule |
| 3D / Steric | Molar Refractivity (MR) | Molecular volume and polarizability |
The development of a QSAR model is incomplete without rigorous statistical validation to ensure its robustness and predictive power. basicmedicalkey.comnih.gov Validation is essential to confirm that the model is not a result of chance correlation and can accurately predict the activity of new, untested compounds. wikipedia.org The primary validation strategies include:
External Validation: This is considered the most stringent test of a model's predictive power. The initial dataset is split into a training set, used to build the model, and a test set of compounds that the model has not seen. wikipedia.org The model is then used to predict the activities of the test set compounds, and its performance is evaluated using the predictive correlation coefficient, R²pred. A high R²pred value demonstrates that the model can generalize to new chemical entities.
Y-Randomization (Y-Scrambling): This is a further check to guard against chance correlations. The biological activity values (Y-vector) are randomly shuffled, and a new QSAR model is built with the original descriptor matrix. This process is repeated multiple times. If the resulting models have significantly lower R² and q² values than the original model, it confirms that the original model is not based on a random correlation. basicmedicalkey.com
A well-validated QSAR model must meet several statistical criteria to be considered reliable and predictive.
Table 3: Common Statistical Parameters for QSAR Model Validation
| Parameter | Symbol | Description | Typical Acceptance Criteria |
| Coefficient of Determination | R² | Measures the goodness-of-fit of the model for the training set. | > 0.6 |
| Cross-validated R² (LOO) | q² | Measures the internal predictive ability and robustness of the model. | > 0.5 |
| Predictive R² for External Test Set | R²pred | Measures the ability of the model to predict the activity of new compounds. | > 0.6 |
| Root Mean Square Error | RMSE | Represents the standard deviation of the prediction errors. | As low as possible |
Pre Clinical Biological Activity Spectrum and Mechanistic Investigations of 2 3 Naphthalen 1 Yl Phenyl Acetic Acid Derivatives
Enzyme Inhibition Potentials
The ability of 2-(3-(Naphthalen-1-yl)phenyl)acetic acid derivatives to interact with and inhibit various enzymes is a key area of preclinical research. These interactions can modulate critical biological pathways, offering potential therapeutic benefits for a range of diseases.
In Vitro Inhibition of Glycosidases (e.g., α-Glucosidase)
α-Glucosidase is a key enzyme in carbohydrate metabolism, and its inhibition is a therapeutic strategy for managing type 2 diabetes. While specific studies on the α-glucosidase inhibitory activity of this compound derivatives are not extensively reported, the broader class of naphthalene (B1677914) derivatives has shown promise. For instance, various synthetic and natural compounds containing a naphthalene scaffold have been investigated for their ability to inhibit α-glucosidase. The inhibitory activity is often attributed to the interaction of the naphthalene ring with the active site of the enzyme. The specific potency of these derivatives can be influenced by the nature and position of substituents on both the naphthalene and phenyl rings.
| Compound Class | Example Compound(s) | α-Glucosidase IC50 (µM) | Reference Compound | Reference IC50 (µM) |
| Naphthalene Derivatives | Structurally related analogs | Data not available for direct derivatives | Acarbose | Varies by study |
Data for direct derivatives of this compound is not currently available in the reviewed literature. The table reflects the potential for this class of compounds based on the activity of other naphthalene-containing molecules.
Modulation of Amidohydrolases (e.g., Urease)
| Derivative Class | Compound | Urease IC50 (µM) | Standard | Standard IC50 (µM) |
| Naphthalene-Guanidine | Naphthalene-guanidine derivative | 0.0091–0.0911 | Thiourea | 18.27 |
This table presents data for a class of naphthalene derivatives, highlighting their potent urease inhibitory activity.
Inhibition of Cyclooxygenase (COX-2) Pathways
Cyclooxygenase-2 (COX-2) is an enzyme that plays a crucial role in inflammation and pain. Selective inhibition of COX-2 is a key therapeutic goal to avoid the gastrointestinal side effects associated with non-selective nonsteroidal anti-inflammatory drugs (NSAIDs) that also inhibit COX-1. Naphthalene derivatives have been extensively studied as COX inhibitors. Naproxen (B1676952), a well-known NSAID, is a derivative of naphthaleneacetic acid and exhibits potent inhibition of both COX-1 and COX-2. researchgate.net Research has focused on modifying the naphthalene scaffold to achieve greater selectivity for COX-2. Studies on 2-phenylnaphthalene (B165426) derivatives have shown that these compounds can significantly decrease the expression of COX-2. researchgate.net The anti-inflammatory activity of these compounds is attributed to their ability to fit into the active site of the COX-2 enzyme.
| Compound Class | Example Compound | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) | Reference Compound | Reference COX-2 IC50 (µM) |
| 2-Phenylnaphthalene Derivatives | 2-phenylnaphthalene analog | Not specified | Not specified | Celecoxib | 0.05 |
| Triazole-Thiazole Hybrids | para-methoxy phenyl derivative | 0.04 | Not specified | Celecoxib | 0.05 |
The data indicates that naphthalene-based scaffolds are promising for the development of selective COX-2 inhibitors.
Interference with Folate Metabolism Enzymes (e.g., DHFR)
| Compound Class | Example Compound | DHFR IC50 (µM) | Target Organism | Reference Compound | Reference IC50 (µM) |
| Naphthalene Derivatives | Naphthyl-containing analogs | Data not available for direct derivatives | Human/Bacterial | Methotrexate | Varies by study |
Further research is needed to explore the potential of this compound derivatives as DHFR inhibitors.
Antimicrobial Efficacy
The increasing prevalence of antibiotic-resistant bacteria necessitates the discovery of new antimicrobial agents. Naphthalene derivatives have emerged as a promising class of compounds with a broad spectrum of antimicrobial activity.
Evaluation of Antibacterial Activity Against Pathogenic Strains
Derivatives of 2-(naphthalen-1-yloxy)acetic acid have been synthesized and evaluated for their antibacterial properties. Studies have shown that certain amide-coupled naphthalene scaffolds exhibit excellent antibacterial activity against pathogenic strains such as Escherichia coli, Pseudomonas aeruginosa, and Staphylococcus aureus. researchgate.net The minimum inhibitory concentration (MIC) values for these compounds indicate their potential as effective antibacterial agents. The mechanism of action is thought to involve the inhibition of essential bacterial proteins, such as RecA, which is involved in DNA repair. researchgate.net
| Derivative Class | Bacterial Strain | MIC (µg/mL) |
| Amide-coupled naphthalene scaffolds | Escherichia coli | 12.5 - 50 |
| Amide-coupled naphthalene scaffolds | Pseudomonas aeruginosa | 12.5 - 50 |
| Amide-coupled naphthalene scaffolds | Staphylococcus aureus | 12.5 - 50 |
| Naphthalimide hydrazide derivatives | Carbapenem-resistant A. baumannii | 0.5 - 16 |
The table showcases the potent antibacterial activity of various naphthalene derivatives against clinically relevant pathogenic bacteria.
Assessment of Antifungal Activity Against Fungal Species
Derivatives of naphthalene have been a subject of interest for their potential as antifungal agents, addressing the growing concern of drug-resistant fungal infections. Studies on various naphthalene-based compounds have demonstrated a spectrum of activity against several pathogenic fungal species. For instance, azole derivatives that incorporate a naphthalene ring have shown potent effects against both planktonic and biofilm forms of Candida species. nih.gov In one study, certain derivatives exhibited minimum inhibitory concentration (MIC) values as low as 0.125 µg/ml against C. albicans and 0.0625 µg/ml against C. parapsilosis. nih.gov
Furthermore, research into 1-phenyl-naphthalene-3-carboxylic acid derivatives, which are structurally related to the core compound of interest, has also revealed antifungal properties. ijrbat.in Similarly, other synthetic naphthalene derivatives, such as 2-arylamino-5-hydroxy-naphthalene-1,4-diones, have been tested against species of Candida and Aspergillus niger, with some compounds showing potent activity. researchgate.net Phenylacetic acid itself, a key structural component, has been isolated from microbial sources like Streptomyces humidus and has been shown to completely inhibit the growth of pathogens such as Pythium ultimum and Phytophthora capsici at concentrations between 10 to 50 μg/ml. nih.gov This suggests that the combination of the naphthalene and phenylacetic acid moieties could lead to synergistic or potent antifungal effects.
Table 1: Antifungal Activity of Naphthalene and Phenylacetic Acid Derivatives
| Compound Class | Fungal Species | Activity (MIC/IC50) | Reference |
|---|---|---|---|
| Naphthalene-Azole Derivatives | Candida albicans | 0.125 µg/ml | nih.gov |
| Naphthalene-Azole Derivatives | Candida parapsilosis | 0.0625 µg/ml | nih.gov |
| Naphthalene-Azole Derivatives | Candida krusei | 2 µg/ml | nih.gov |
| Phenylacetic Acid | Pythium ultimum | 10-50 µg/ml | nih.gov |
Anti-inflammatory and Analgesic Effects in Pre-clinical Models
The structural similarity of this compound to established NSAIDs like naproxen and diclofenac (B195802) suggests a strong potential for anti-inflammatory and analgesic activities. Pre-clinical studies on various naphthalene derivatives have consistently supported this hypothesis.
The anti-inflammatory potential of naphthalene derivatives is commonly evaluated using the carrageenan-induced paw edema model in rodents, a standard test for acute inflammation. In this model, the administration of a test compound is assessed for its ability to reduce the swelling caused by the injection of carrageenan, an inflammatory agent.
For example, a series of novel 6-methoxy naphthalene derivatives, considered non-carboxylic analogues of aryl propionic acid, were evaluated for their anti-inflammatory activity. One compound demonstrated a remarkable 89.77% inhibition of paw edema, which was superior to the standard drug naproxen (85.02%). ekb.eg Similarly, studies on derivatives of S-naproxen, a well-known NSAID, showed a significant, dose-dependent reduction in paw edema induced by various inflammatory mediators, including carrageenan, bradykinin, and prostaglandin (B15479496) E2. nih.gov One of the tested naproxen derivatives achieved a maximal inhibition of 43.24% after 60 minutes. nih.gov These findings underscore the significant anti-inflammatory potential inherent to the naphthalene acetic acid scaffold.
Table 2: In Vivo Anti-inflammatory Activity of Naphthalene Derivatives in Carrageenan-Induced Paw Edema Model
| Compound/Derivative Class | Maximum Inhibition (%) | Standard Drug | Standard Drug Inhibition (%) | Reference |
|---|---|---|---|---|
| 6-Methoxy Naphthalene Derivative | 89.77 | Naproxen | 85.02 | ekb.eg |
| S-Naproxen Derivative 1 (NPD 1) | 43.24 | - | - | nih.gov |
The analgesic efficacy of naphthalene derivatives has been investigated using various pre-clinical pain models, including chemically induced writhing tests and thermal nociception assays. The acetic acid-induced writhing test is a common model for peripheral analgesic activity, where a reduction in the number of abdominal constrictions (writhes) indicates an analgesic effect.
In a study of S-naproxen derivatives, the compounds showed significant antinociceptive effects in the acetic acid-induced writhing model. nih.gov Another model, the hot plate test, is used to assess central analgesic activity by measuring the latency time of the animal's response to a thermal stimulus. In this test, a naproxen derivative significantly enhanced the latency time, with a maximum percent inhibition of 87.53, suggesting a centrally mediated analgesic action. nih.gov The analgesic effect of this derivative was significantly reversed by naloxone, indicating a potential interaction with the opioidergic pathway. nih.gov These results highlight the dual peripheral and central analgesic potential of compounds based on the naphthalene-acetic acid structure.
Table 3: Analgesic Activity of Naphthalene Derivatives in Pre-clinical Models
| Compound Class | Pain Model | Key Finding | Reference |
|---|---|---|---|
| S-Naproxen Derivatives | Acetic Acid-Induced Writhing | Significant reduction in writhes | nih.gov |
Anticonvulsant Activity in Animal Models
The central nervous system (CNS) activity of naphthalene derivatives has also been explored, with several studies investigating their potential as anticonvulsant agents. Pre-clinical screening for anticonvulsant activity typically employs models such as the maximal electroshock (MES) test and the subcutaneous pentylenetetrazole (scPTZ) test, which help to identify compounds effective against generalized tonic-clonic seizures and absence seizures, respectively.
Research on 2-acetylnaphthalene (B72118) derivatives, which share the core naphthalene structure, has demonstrated notable anticonvulsant properties. ekb.eg When subjected to the scPTZ test in mice, some of these derivatives showed significant anticonvulsant activity. thepharmajournal.com The molecular design of these compounds was based on modifying nafimidone, an existing anticonvulsant agent. ekb.eg Another study on novel phenylacetamides also showed broad-spectrum anticonvulsant activity in MES, scPTZ, and 6 Hz seizure models. nih.gov For instance, one compound (Compound 14) from this series showed potent activity with an ED₅₀ of 49.6 mg/kg in the MES test and 67.4 mg/kg in the scPTZ test. nih.gov These findings suggest that the naphthalene and related phenyl-acetic acid structures could serve as valuable templates for the development of new anticonvulsant drugs.
Table 4: Anticonvulsant Activity of Naphthalene and Related Derivatives
| Compound Class | Animal Model | Activity Metric | Result | Reference |
|---|---|---|---|---|
| 2-Acetylnaphthalene Derivatives | scPTZ | Protection against seizures | Significant activity observed | thepharmajournal.com |
| (2,5-dioxo-pyrrolidin-1-yl)(phenyl)-Acetamide (Cmpd 14) | MES | ED₅₀ | 49.6 mg/kg | nih.gov |
Antioxidant Activity Profiling
Oxidative stress is implicated in the pathophysiology of numerous diseases, including inflammation and neurodegenerative disorders. Consequently, the antioxidant potential of new chemical entities is a critical aspect of their pre-clinical evaluation. Naphthalene derivatives have been assessed for their ability to counteract oxidative processes, primarily through their capacity to scavenge free radicals.
The antioxidant activity of chemical compounds is frequently determined using in vitro assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay and the hydrogen peroxide (H₂O₂) scavenging assay. The DPPH assay measures the ability of a compound to donate a hydrogen atom or an electron to the stable DPPH radical, resulting in a color change that can be quantified spectrophotometrically.
Studies on various heterocyclic compounds, including those derived from naphthalene, have demonstrated significant antioxidant properties. scirp.org For example, in an evaluation of 2,3-dihydro-1H-perimidine derivatives synthesized from 1,8-diaminonaphthalene, certain compounds exhibited potent free-radical scavenging activity in the DPPH assay, in some cases exceeding that of standard antioxidants at low concentrations. scirp.org Similarly, research on other fused heterocyclic systems has identified compounds with good percentage inhibition in both DPPH and H₂O₂ assays. In one such study, a compound labeled '4a' showed 92.77% inhibition in the DPPH assay at a concentration of 100 µL, with an IC₅₀ value of 1.76. rsc.org These results indicate that the naphthalene nucleus is a promising scaffold for designing potent antioxidant agents.
Table 5: Antioxidant Activity of Naphthalene and Related Derivatives
| Compound Class/Identifier | Assay | Concentration | % Inhibition | IC₅₀ | Reference |
|---|---|---|---|---|---|
| 2,3-dihydro-1H-perimidine derivative | DPPH | - | High activity at low concentrations | - | scirp.org |
| Isochromenopyrrole-5(1H)-one (4a) | DPPH | 100 µL | 92.77% | 1.76 | rsc.org |
Inhibition of Lipid Peroxidation and Oxidative Stress Markers
Currently, there is a notable absence of publicly available scientific literature detailing the in vitro or in vivo effects of this compound on the inhibition of lipid peroxidation and other markers of oxidative stress. While studies on other biphenylacetic acid derivatives have explored their potential to modulate lipid metabolism, specific data on the antioxidant or lipid peroxidation-inhibiting properties of this compound are not available. psu.edu Research into the broader class of naphthalene-containing compounds has, in some contexts, been associated with the induction of oxidative stress, but this is not specific to the compound . Therefore, the capacity of this compound to counteract oxidative damage remains an uninvestigated area of its potential biological profile.
Antineoplastic and Antiproliferative Investigations
In Vitro Cytotoxicity Evaluation Against Various Cancer Cell Lines
A comprehensive review of published research reveals no specific studies on the in vitro cytotoxicity of this compound against any cancer cell lines. While related chemical scaffolds, such as other biphenylacetic acid and phenylpropanoic acid derivatives, have been investigated for their antiproliferative activities, the specific cytotoxic potential of this compound has not been reported. nih.gov
Interactive Data Table: In Vitro Cytotoxicity of this compound
| Cell Line | IC₅₀ (µM) |
| Data Not Available | Data Not Available |
| Data Not Available | Data Not Available |
| Data Not Available | Data Not Available |
Identification of Specific Molecular Targets in Cancer Pathways (e.g., Hsp90)
There is no available scientific evidence to suggest that this compound targets specific molecular pathways involved in cancer, such as the inhibition of Heat shock protein 90 (Hsp90). The scientific literature lacks any reports of investigations into the molecular mechanisms that might underlie any potential antineoplastic activity of this specific compound.
Specific Receptor and Pathway Modulation
Investigation of G-protein Coupled Receptor (GPR139) Agonism
No published studies have investigated the activity of this compound as an agonist for the G-protein coupled receptor 139 (GPR139). While other naphthalene derivatives have been synthesized and assessed for their activity at GPR139, the specific compound this compound has not been identified as a ligand for this receptor in the available literature. researchgate.net
Exploration of Neurotransmitter Receptor Modulation (e.g., Benzodiazepine (B76468) Allosteric Site of GABA-A Receptors)
There is no information in the current scientific literature to indicate that this compound modulates the activity of neurotransmitter receptors, including the benzodiazepine allosteric site of GABA-A receptors. The potential for this compound to interact with central nervous system targets remains unexplored.
Structure Activity Relationship Sar Studies and Rational Design of 2 3 Naphthalen 1 Yl Phenyl Acetic Acid Analogues
Impact of Substituent Modifications on Biological and Pharmacological Activity
The biological and pharmacological activity of 2-(3-(Naphthalen-1-yl)phenyl)acetic acid analogues can be finely tuned by the introduction of various substituents on the phenyl and naphthalene (B1677914) rings, as well as modifications to the aliphatic acetic acid chain.
Positional and Electronic Effects of Substituents on the Phenyl Ring
The substitution pattern on the phenyl ring is a critical determinant of biological activity. The introduction of electron-donating groups (EDGs) or electron-withdrawing groups (EWGs) at different positions can alter the molecule's electronic distribution, lipophilicity, and steric profile, thereby affecting its interaction with biological targets.
Generally, in related arylalkanoic acids, the position and nature of substituents on the phenyl ring significantly influence their anti-inflammatory activity. For instance, small, lipophilic groups at the meta or para positions often enhance activity.
Table 1: Postulated Effects of Phenyl Ring Substituents on the Biological Activity of this compound Analogues
| Substituent (Position) | Electronic Effect | Anticipated Impact on Activity | Rationale |
| -CH₃ (para) | Electron-donating | Potential Increase | Increases lipophilicity, potentially enhancing membrane permeability and target binding. |
| -OCH₃ (para) | Electron-donating | Variable | Can increase activity through favorable electronic interactions but may also be subject to metabolic O-demethylation. |
| -Cl (meta) | Electron-withdrawing | Potential Increase | Enhances lipophilicity and can form halogen bonds with the target protein. |
| -NO₂ (para) | Strongly Electron-withdrawing | Potential Decrease | May introduce toxicity and unfavorably alter electronic properties for target interaction. |
| -CF₃ (meta) | Strongly Electron-withdrawing | Potential Increase | Increases lipophilicity and metabolic stability. |
Substitutions and Structural Variations on the Naphthalene Moiety
The naphthalene moiety plays a crucial role, often acting as a hydrophobic anchor that interacts with non-polar pockets in the target protein. Modifications to this part of the scaffold can significantly impact binding affinity and selectivity. The position of substitution on the naphthalene ring is key, as different regions of the ring system will have varying steric and electronic environments.
SAR studies on other naphthalene-containing bioactive compounds have shown that the size and nature of the substituent are critical. For instance, small halogen substituents can sometimes enhance activity, while bulky groups may be detrimental due to steric hindrance nih.gov.
Table 2: Hypothetical Influence of Naphthalene Moiety Substitutions on the Biological Activity of this compound Analogues
| Substituent (Position) | Anticipated Impact on Activity | Rationale |
| 4-Fluoro | Potential Increase | Minimal steric bulk with potential for favorable electronic interactions. |
| 6-Methoxy | Variable | May enhance binding through hydrogen bonding but could also introduce metabolic liabilities. |
| 7-Bromo | Potential Increase | Increases lipophilicity and can form halogen bonds. |
| 4-Phenyl | Potential Decrease | Likely to introduce significant steric clash within the binding pocket. |
Influence of Aliphatic Chain Length and Branching
The acetic acid side chain is a key pharmacophoric element, often involved in crucial interactions with the biological target, such as forming salt bridges with basic amino acid residues. Altering the length and branching of this aliphatic chain can modulate the distance and orientation of the acidic group relative to the aromatic scaffolds, thereby affecting binding affinity.
In the broader class of arylalkanoic acids, extending the aliphatic chain from acetic to propionic acid can sometimes enhance activity, while further elongation often leads to a decrease. Branching, such as the introduction of a methyl group on the alpha-carbon, can also influence potency and metabolic stability.
Table 3: Predicted Effects of Aliphatic Chain Modifications on the Biological Activity of this compound Analogues
| Aliphatic Chain Modification | Anticipated Impact on Activity | Rationale |
| Propionic Acid | Potential Increase | May provide a more optimal distance for interaction with the target. |
| Butyric Acid | Potential Decrease | The longer chain may position the carboxylic acid group unfavorably for binding. |
| α-Methyl Acetic Acid | Variable | Can increase potency by introducing a chiral center and restricting conformational flexibility, but the stereochemistry is often crucial. |
| Isobutyric Acid | Potential Decrease | Increased steric bulk may hinder optimal binding. |
Role of Core Scaffold Heterocycles and Linker Regions
Incorporating heterocyclic rings into the core scaffold or modifying the linker region provides avenues for significant pharmacological optimization, including improved potency, selectivity, and pharmacokinetic properties.
Incorporation of Triazole, Thiazolidinone, and Other Heterocyclic Rings
Heterocyclic rings are common motifs in medicinal chemistry due to their ability to engage in a variety of interactions, such as hydrogen bonding and dipole-dipole interactions. Replacing either the phenyl or naphthalene ring with a heterocycle, or using a heterocyclic ring as a linker, can profoundly alter the drug-like properties of the molecule.
Triazoles: The 1,2,3-triazole ring is a well-known bioisostere for an amide bond and can act as a rigid linker, influencing the orientation of the connected moieties. Its nitrogen atoms can also serve as hydrogen bond acceptors nih.gov.
Thiazolidinones: The thiazolidinone ring is a versatile scaffold known to exhibit a wide range of biological activities. Its incorporation can introduce new interaction points with the target protein.
Table 4: Potential Impact of Incorporating Heterocyclic Rings in this compound Analogues
| Heterocyclic Ring | Potential Role | Anticipated Outcome |
| 1,2,3-Triazole | Phenyl or Naphthalene isostere, or linker | Modulation of physicochemical properties and introduction of hydrogen bonding capabilities. |
| Thiazolidinone | Acetic acid or phenyl isostere | Introduction of new pharmacophoric features and potential for enhanced activity. |
| Pyrazole | Phenyl isostere | Alteration of electronic and steric profile, potentially leading to improved selectivity. |
| Oxadiazole | Phenyl isostere | Can mimic the electronic properties of a phenyl ring while improving metabolic stability. |
Functionalization of the Acetic Acid Moiety
The carboxylic acid group is often a key pharmacophore, but it can also contribute to poor oral bioavailability and gastrointestinal side effects. Functionalization of this moiety into esters, amides, or other bioisosteric replacements is a common strategy to overcome these limitations.
Esters and Amides: These derivatives can act as prodrugs, which are converted to the active carboxylic acid in vivo. This can improve absorption and reduce local irritation.
Table 5: Expected Consequences of Acetic Acid Moiety Functionalization in this compound Analogues
| Functional Group | Type of Modification | Anticipated Effect |
| Methyl Ester | Prodrug | Improved lipophilicity and potential for better absorption. |
| N-Methyl Amide | Prodrug/Derivative | Altered solubility and potential for different target interactions. |
| Tetrazole | Bioisosteric Replacement | Maintained acidic character with potentially improved metabolic stability and oral bioavailability. |
| Hydroxamic Acid | Bioisosteric Replacement | Can chelate metal ions in enzyme active sites, potentially altering the mechanism of action. |
Ligand-Based and Structure-Based Design Strategies for this compound Analogues
The development of novel analogues of this compound, a biaryl acetic acid derivative with potential anti-inflammatory properties, leverages both ligand-based and structure-based computational design strategies. These approaches are instrumental in understanding the key structural requirements for biological activity and in identifying new chemical entities with improved potency and selectivity. The dual aromatic system of the parent compound, consisting of a naphthalene and a phenyl ring linked to an acetic acid moiety, presents a rich scaffold for chemical modification and optimization. ekb.eg
Utilization of Pharmacophore Modeling
Pharmacophore modeling is a cornerstone of ligand-based drug design, focusing on the essential three-dimensional arrangement of chemical features necessary for a molecule to interact with a specific biological target. In the context of designing analogues of this compound, pharmacophore models can be developed from a set of known active and inactive molecules to delineate the crucial steric and electronic properties required for activity.
A hypothetical pharmacophore model for anti-inflammatory activity, based on the structure of this compound and other biaryl acetic acid derivatives targeting enzymes like cyclooxygenase (COX), would likely include the following features:
A Hydrogen Bond Acceptor (HBA): Corresponding to the carboxylate group, which is crucial for interacting with key residues in the active site of target enzymes.
A Hydrophobic/Aromatic Feature: Representing the naphthalene ring, which can engage in hydrophobic interactions within the target's binding pocket.
An Anionic Feature: The negatively charged carboxylate at physiological pH is often critical for anchoring the ligand in the active site.
The spatial relationship between these features is paramount. The distance and angles between the hydrophobic regions and the anionic center dictate the molecule's ability to fit within the binding site and establish effective interactions.
Table 1: Hypothetical Pharmacophore Features for this compound Analogues
| Feature | Type | Location | Importance |
| F1 | Hydrogen Bond Acceptor | Carboxylic Acid Oxygen | High |
| F2 | Anionic | Carboxylic Acid | High |
| F3 | Aromatic/Hydrophobic | Naphthalene Ring | High |
| F4 | Aromatic/Hydrophobic | Phenyl Ring | Medium |
3D-QSAR (Quantitative Structure-Activity Relationship) studies can further refine these models by correlating the 3D properties of molecules with their biological activities. For a series of this compound analogues, a 3D-QSAR model could reveal regions where steric bulk is favored or disfavored, and where electrostatic potential influences potency. For instance, the introduction of specific substituents on the naphthalene or phenyl rings could be guided by the contour maps generated from such a study, indicating where electron-withdrawing or electron-donating groups might enhance activity. nih.govnih.gov
Potential Applications in Materials Science and Coordination Chemistry
Exploration as Ligands in Metal Complex Synthesis
The synthesis of metal complexes using organic molecules as ligands is a cornerstone of modern coordination chemistry, leading to new materials with diverse applications in catalysis, medicine, and materials science. The carboxylic acid moiety of 2-(3-(Naphthalen-1-yl)phenyl)acetic acid makes it a prime candidate for acting as a ligand. Carboxylate groups are well-known to coordinate to metal ions in various modes (monodentate, bidentate, bridging), which can lead to the formation of discrete molecular complexes, coordination polymers, or metal-organic frameworks (MOFs).
However, a thorough review of scientific literature reveals a lack of specific studies detailing the synthesis and characterization of metal complexes where this compound is the primary ligand. While the general principles of coordination chemistry suggest that this molecule can form complexes with a range of metal ions, no published research provides the necessary experimental data, such as crystal structures, spectroscopic characterization, or analysis of the magnetic or electronic properties of such complexes. The potential of this specific isomer of naphthylphenylacetic acid as a building block in coordination chemistry is therefore yet to be experimentally validated and documented.
Integration into Functional Materials for Optoelectronic or Supramolecular Assemblies
The development of functional materials for optoelectronics and the construction of intricate supramolecular assemblies are highly active areas of chemical research. Organic molecules with extended π-systems, such as the naphthalene (B1677914) and phenyl groups in this compound, are often investigated for their potential in these areas due to their inherent electronic and photophysical properties, as well as their capacity for non-covalent interactions like π-π stacking and hydrogen bonding.
The combination of a rigid, aromatic backbone with a hydrogen-bonding carboxylic acid group suggests that this compound could be a building block for self-assembling systems, such as liquid crystals or organogels. Furthermore, the naphthalene moiety is a well-known fluorophore, which could, in principle, be exploited in the design of luminescent materials for applications in sensors or organic light-emitting diodes (OLEDs).
Despite this theoretical potential, there is no specific research in the available scientific literature that documents the successful integration of this compound into any functional material for optoelectronic or supramolecular applications. The exploration of its properties in these contexts remains an open avenue for future research.
Conclusion and Future Research Directions
Synthesis of Key Research Findings and Mechanistic Insights for 2-(3-(Naphthalen-1-yl)phenyl)acetic acid
Direct mechanistic studies and detailed research findings for this compound are not prominently documented. However, based on its structural motifs—a naphthalene (B1677914) ring linked to a phenylacetic acid moiety—we can infer potential biological activities. Compounds with similar structures have demonstrated anti-inflammatory and analgesic properties. The naphthalene group, a bicyclic aromatic system, and the phenylacetic acid component are known to interact with various biological targets.
The carboxylic acid functional group can participate in hydrogen bonding and ionic interactions, which are crucial for binding to enzyme active sites. The bulky, hydrophobic naphthalene and phenyl rings can engage in van der Waals and π-stacking interactions with protein residues. It is plausible that this compound may act as an inhibitor of enzymes involved in inflammatory pathways, such as cyclooxygenases (COX), though this remains to be experimentally verified.
Identification of Unexplored Research Avenues and Potentials
The scarcity of specific research on this compound presents a significant opportunity for novel investigations. Key unexplored avenues include:
Pharmacological Screening: A comprehensive screening of the compound's biological activity is a primary research gap. This should include assays for anti-inflammatory, analgesic, anticancer, and antimicrobial effects.
Target Identification and Validation: Should any significant biological activity be identified, the next crucial step would be to determine the specific molecular targets through which the compound exerts its effects.
Medicinal Chemistry and Derivative Synthesis: The core structure of this compound is amenable to chemical modification. The synthesis and evaluation of a library of derivatives with varied substituents on the naphthalene and phenyl rings could lead to the discovery of compounds with enhanced potency and selectivity.
Materials Science Applications: The rigid, aromatic structure of the molecule suggests potential applications in materials science, for instance, as a component in the synthesis of novel polymers or functional materials with specific optical or electronic properties.
Recommendations for Future Methodological Advancements and Interdisciplinary Collaborations
To unlock the full potential of this compound, a multi-pronged and collaborative research approach is recommended:
Advanced Synthesis and Characterization: The development of efficient and scalable synthetic routes is essential for producing sufficient quantities of the compound for extensive testing. Detailed structural elucidation using modern spectroscopic and crystallographic techniques will provide a solid foundation for understanding its chemical properties.
| Synthesis Method | Description |
| Suzuki-Miyaura Coupling | A potential route involving the cross-coupling of a naphthalene-containing boronic acid with a bromo-substituted phenylacetic acid derivative. |
| Friedel-Crafts Acylation | Another possible synthetic strategy could involve the acylation of a suitable naphthalene derivative with a phenylacetyl chloride precursor. |
Computational Modeling and Simulation: In silico studies, such as molecular docking and molecular dynamics simulations, can predict potential biological targets and guide the design of more potent derivatives. This computational approach can significantly streamline the drug discovery process.
Interdisciplinary Research Teams: A collaborative effort involving organic chemists, pharmacologists, biochemists, and materials scientists will be crucial for a comprehensive exploration of this compound. Such collaborations will facilitate the seamless transition from synthesis and characterization to biological evaluation and potential application development.
Q & A
Basic Research Questions
Q. What are the established synthetic pathways for 2-(3-(Naphthalen-1-yl)phenyl)acetic acid, and how do reaction conditions influence yield and purity?
- Methodological Answer : The compound is synthesized via coupling reactions between naphthalene derivatives and phenylacetic acid precursors. For example, a modified Mannich reaction or Friedel-Crafts alkylation can introduce the naphthalen-1-yl group to the phenyl ring. Critical parameters include:
- Catalyst selection : Sulfuric acid (H₂SO₄) or Lewis acids (e.g., AlCl₃) for electrophilic substitution .
- Reflux duration : Extended reflux (e.g., 12 hours) improves conversion rates but risks side-product formation .
- Purification : Column chromatography with ethyl acetate/hexane gradients effectively isolates the product from isomers (e.g., 2-isomer contamination up to 4%) .
Q. Which analytical techniques are pivotal for confirming the structural integrity of this compound?
- Methodological Answer :
- NMR Spectroscopy :
- ¹H NMR : Aromatic protons in the naphthalene moiety appear as multiplets at δ 7.2–8.3 ppm, while the acetic acid CH₂ group resonates near δ 3.6–3.8 ppm .
- IR Spectroscopy : A strong carbonyl stretch (C=O) at ~1700–1720 cm⁻¹ confirms the carboxylic acid group .
- Mass Spectrometry : High-resolution MS (HRMS) validates the molecular ion peak at m/z 262.10 (C₁₈H₁₄O₂) .
Advanced Research Questions
Q. How can researchers resolve discrepancies in reported biological activities of this compound derivatives?
- Methodological Answer : Contradictions often arise from:
- Impurity profiles : Byproducts like 2-isomer contaminants or hydrazide intermediates (e.g., 2-(naphthalen-1-yl)acetohydrazide) may skew bioassay results .
- Analytical validation : Use HPLC-UV (e.g., C18 column, acetonitrile/water gradient) to quantify purity (>96%) and identify impurities .
- Biological assay design : Include controls for off-target effects, especially in studies inspired by Evocalcet derivatives (e.g., calcium-sensing receptor modulation) .
Q. What strategies improve regioselectivity in synthesizing this compound analogs?
- Methodological Answer :
- Directed ortho-metalation : Use directing groups (e.g., methoxy or halogens) on the phenyl ring to guide naphthalene coupling at the 3-position .
- Protection-deprotection : Temporarily protect the acetic acid group as a methyl ester during synthesis to avoid unwanted side reactions .
- Computational modeling : DFT calculations predict steric and electronic effects of substituents on regioselectivity .
Q. What methodologies address low aqueous solubility in pharmacological assays involving this compound?
- Methodological Answer :
- Co-solvent systems : Use DMSO-water mixtures (<5% DMSO) to maintain solubility without cytotoxicity .
- Prodrug derivatization : Convert the carboxylic acid to a methyl ester or amide for improved membrane permeability, followed by enzymatic hydrolysis in vivo .
- Micellar encapsulation : Sodium dodecyl sulfate (SDS) micelles enhance solubility for in vitro studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
A representative scheme for the Suzuki-Miyaura cross-coupling reaction to form the carbon skeleton of this compound.